METHYL (S)-3-HYDROXY-3-PHENYLPROPANOATE
Overview
Description
Methyl (3S)-3-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C10H12O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3S)-3-hydroxy-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-3-hydroxy-3-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of METHYL (S)-3-HYDROXY-3-PHENYLPROPANOATE often involves the use of biocatalysts. Enzymatic esterification using lipases has been shown to be an efficient method, providing high yields and enantioselectivity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Tosyl chloride (TsCl) in pyridine for the formation of tosylates, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Methyl (3S)-3-oxo-3-phenylpropanoate.
Reduction: Methyl (3S)-3-hydroxy-3-phenylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (3S)-3-hydroxy-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of METHYL (S)-3-HYDROXY-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The hydroxyl and ester groups play crucial roles in its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl (3R)-3-hydroxy-3-phenylpropanoate: The enantiomer of the compound, differing in the spatial arrangement of the hydroxyl group.
Methyl 3-hydroxy-3-phenylpropanoate: The racemic mixture containing both (3S) and (3R) enantiomers.
Ethyl (3S)-3-hydroxy-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl (3S)-3-hydroxy-3-phenylpropanoate is unique due to its specific chiral configuration, which imparts distinct reactivity and interaction with biological molecules. Its enantioselectivity makes it valuable in asymmetric synthesis and pharmaceutical applications .
Biological Activity
Methyl (S)-3-hydroxy-3-phenylpropanoate, a chiral compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevance in pharmaceutical synthesis.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a hydroxyl group and a phenyl moiety. Its chemical formula is , and it exhibits significant chirality due to the presence of the stereogenic center at the 3-position.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyl and ester functionalities play crucial roles in binding affinity, influencing the compound's pharmacological effects. The stereochemistry significantly affects its mechanism of action, as different enantiomers can exhibit distinct biological activities .
Antimicrobial Properties
Research indicates that derivatives of 3-hydroxy-3-phenylpropanoate exhibit antimicrobial activities. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 1250 - 2500 | Staphylococcus spp., C. albicans |
Enzymatic Applications
This compound serves as an important intermediate in the synthesis of antidepressants such as fluoxetine. The compound can be produced via enzymatic methods using lipases, which facilitate the conversion of racemic mixtures into optically active forms . This process highlights its significance in pharmaceutical development.
Case Studies and Research Findings
- Antidepressant Synthesis : The compound has been identified as a precursor for synthesizing fluoxetine and other antidepressants. Its enantiomeric purity is critical for ensuring the efficacy and safety of these medications .
- Biocatalytic Production : A study demonstrated the use of baker's yeast to stereospecifically reduce ethyl 3-oxo-3-phenylpropanoate to this compound, showcasing a sustainable approach to producing this valuable compound.
Properties
IUPAC Name |
methyl (3S)-3-hydroxy-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHHCQFCDCJKIX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426343 | |
Record name | Methyl (3S)-3-hydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36615-45-9 | |
Record name | Methyl (3S)-3-hydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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